E-Beam Lithography Resolution: SBX-Based X4Ep Achieves Defect-Free 25 nm Half-Pitch with 2.7 nm LER, Whereas SBF-Based F4Ep Fails Due to Bridging Defects
In a direct head-to-head comparison of epoxy-based negative photoresists, the spirobixanthene (SBX)-derived resist X4Ep achieves dense line/space patterns with a half-pitch (HP) of 25 nm and line edge roughness (LER) of 2.7 nm under optimized e-beam lithography conditions [1]. In contrast, the spirobifluorene (SBF)-based benchmark F4Ep—processed under identical conditions—consistently produces bridging defects (undesired residual connections between adjacent lines) that cannot be eliminated regardless of process optimization [1]. The superiority of X4Ep is attributed to the exceptional structural distortion and asymmetry of the SBX core, which guarantees a perfect amorphous state and uniform crosslinking, whereas F4Ep's partial crystallization tendency causes uneven photoacid generator distribution and nonuniform acid diffusion [1].
| Evidence Dimension | Pattern resolution capability (e-beam lithography) |
|---|---|
| Target Compound Data | SBX-based X4Ep: HP = 25 nm, LER = 2.7 nm, no bridging defects |
| Comparator Or Baseline | SBF-based F4Ep: HP not achievable free of defects; persistent bridging regardless of process optimization |
| Quantified Difference | X4Ep achieves defect-free patterning at 25 nm HP; F4Ep fails qualitatively at all tested conditions |
| Conditions | E-beam lithography; epoxy negative photoresist formulation; both resists exhibit similar thermal stability and sensitivity |
Why This Matters
For advanced lithographic resist procurement, SBX-based resists uniquely enable sub-30 nm defect-free patterning that SBF-based resists fundamentally cannot achieve, directly impacting semiconductor fabrication yield and pattern fidelity.
- [1] Yan Y, Zhao CF, Hui JW, et al. Spirobixanthene surpasses spirobifluorene as key backbone for molecular negative photoresists. Chin Chem Lett, 2025, 111343. View Source
